Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate from Dimethyl Terephthalate: An In-depth Technical Guide
Synthesis of Dimethyl 1,4-cyclohexanedicarboxylate from Dimethyl Terephthalate: An In-depth Technical Guide
An overview of the synthesis of Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), a crucial intermediate in the production of polymers and plasticizers, through the catalytic hydrogenation of dimethyl terephthalate (DMT). This document provides a comprehensive analysis of various catalytic systems, detailed experimental protocols, and comparative data for researchers, scientists, and professionals in drug development and materials science.
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD) is a significant chemical intermediate widely utilized in the synthesis of polyester resins, polyamides, and plasticizers.[1][2] The primary industrial route to DMCD involves the selective hydrogenation of the aromatic ring of dimethyl terephthalate (DMT).[2][3] This guide explores the nuances of this synthesis, focusing on the catalysts and reaction conditions that afford high conversion and selectivity.
Catalytic Systems and Performance
The choice of catalyst is paramount in achieving efficient hydrogenation of DMT to DMCD. Noble metals, particularly ruthenium and palladium, have been extensively studied and are used in industrial applications.[4][5] However, research into more cost-effective non-precious metal catalysts, such as nickel, is a key area of development.[4]
Ruthenium-Based Catalysts
Ruthenium-based catalysts have demonstrated high activity and selectivity for the hydrogenation of DMT. The support material for the ruthenium catalyst plays a crucial role in its performance. Zeolite-supported Ru catalysts, for instance, have shown excellent results.[1] In one study, a Ru/MOR (Mordenite) catalyst achieved 100% DMT conversion and 95.09% DMCD selectivity under optimized conditions.[1] Another approach involves using a Ru/C catalyst, which under low-pressure conditions (3.0 MPa), achieved a 99.0% conversion of DMT and 96.5% selectivity to DMCD.[6] A patent also describes a method using a Ru/Al2O3 catalyst in a fixed-bed reactor for continuous production.[7]
Nickel-Based Catalysts
Nickel-based catalysts present a more economical alternative to precious metal catalysts.[4] Research has shown that modifying Ni/SiO2 catalysts with potassium fluoride (KF) can significantly enhance their performance.[4][5] A 0.5 wt% KF-modified Ni/SiO2 catalyst exhibited a 95% conversion of DMT and 96% selectivity to DMCD.[4][5] The promotional effect of KF is attributed to an increase in Ni(0) species and a reduction in acidic sites, which favors the hydrogenation of the phenyl ring over the hydrogenolysis of the ester groups.[4]
Palladium-Based Catalysts
Industrially, palladium-based heterogeneous catalysts are commonly used for the hydrogenation of DMT to produce DMCD.[5] These processes are typically conducted at high temperatures (160 to 180 °C) and high hydrogen pressures.[5]
Comparative Data of Catalytic Systems
The following tables summarize the quantitative data from various studies on the synthesis of DMCD from DMT, allowing for a clear comparison of the different catalytic systems and their performance under various conditions.
| Catalyst | Support | Promoter | Temperature (°C) | H2 Pressure (MPa) | Solvent | DMT Conversion (%) | DMCD Selectivity (%) | Reaction Time (h) |
| Ni | SiO2 | KF (0.5 wt%) | - | 5 | Isopropanol | 95 | 96 | 4 |
| Ru | MOR | - | 140 | 6 | Ethyl acetate | 100 | 95.09 | 4 |
| Ru | HZSM-5 | - | 160 | 2.5 | - | 100 | 99.5 | 2 |
| Ru | C | - | 110 | 3 | Tetrahydrofuran | 99.0 | 96.5 | - |
| Ru | Al2O3 | - | 120-160 | 2-3 | Ethyl acetate | - | - | Continuous |
Table 1: Performance of Various Catalysts in the Hydrogenation of Dimethyl Terephthalate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for catalyst preparation and the hydrogenation reaction.
Preparation of a Potassium-Modified Ni/SiO2 Catalyst
A Ni/SiO2 catalyst with a 20 wt% nickel loading can be synthesized using the ammonia evaporation (AE) method.[5] In a typical procedure, 5.0 g of Ni(NO3)2·3H2O is dissolved in a solution of 180 mL of deionized water and 20 g of ethylene glycol.[5] To this, 75 mL of a 5 wt% ammonia solution is added and stirred for 20 minutes to form a blue solution (pH ≈ 11–12).[5] Subsequently, 16.7 g of colloidal silica (30 wt%) is added, and the mixture is stirred for 4 hours.[5] The ammonia is then evaporated by heating the solution at 80 °C for 5–6 hours until the pH reaches 6–7.[5]
For the potassium fluoride modification, an aqueous solution of KF is added dropwise to the dried Ni/SiO2 precursor until the surface is completely covered.[5] The precursor is then aged for 3 hours at room temperature and dried overnight at 80 °C.[5] The catalyst precursor is calcined at 450 °C for 4 hours and subsequently reduced in a pure H2 flow (30 mL min−1) at a specified temperature (e.g., 500 °C) for 4 hours.[5]
General Procedure for Dimethyl Terephthalate Hydrogenation
The hydrogenation of DMT is typically carried out in a high-pressure autoclave.[5][6] In a representative experiment, a specific amount of catalyst (e.g., 50 mg) and DMT (e.g., 0.1 g) are placed in the reactor with a suitable solvent (e.g., 2 mL of isopropanol).[5] The reactor is sealed and purged with hydrogen several times to remove air. The autoclave is then pressurized with hydrogen to the desired pressure (e.g., 5 MPa) and heated to the reaction temperature.[5] The reaction mixture is stirred for a specified duration. After the reaction, the autoclave is cooled to room temperature, and the pressure is carefully released. The catalyst is separated by filtration, and the products are analyzed by gas chromatography.[5]
Reaction Pathway and Experimental Workflow
Visualizing the chemical transformation and the experimental process can aid in understanding the synthesis.
Caption: Chemical reaction pathway for the hydrogenation of DMT to DMCD.
Caption: Generalized experimental workflow for the synthesis of DMCD.
References
- 1. Selective hydrogenation of dimethyl terephthalate to dimethyl 1,4‐cyclohexanedicarboxylate over zeolite‐supported Ru catalysts | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO 2 catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02223D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. US20160326088A1 - Method for preparing dimethyl 1,4-cyclohexanedicarboxylate and method for preparing 1,4-cyclohexanedimethanol - Google Patents [patents.google.com]
